Spirangien A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

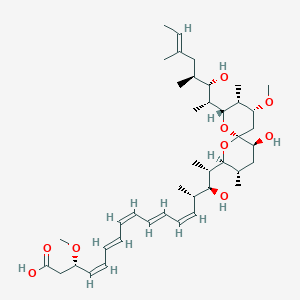

Spirangien A is a natural product found in Sorangium cellulosum with data available.

科学研究应用

Introduction to Spirangien A

This compound is a natural product derived from the myxobacterium Sorangium cellulosum. It belongs to a class of compounds known as polyketides, which are characterized by their complex structures and significant biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly for its cytotoxic and anti-inflammatory properties.

Chemical Structure and Synthesis

This compound features a unique spiroketal structure that contributes to its biological activity. The synthetic approaches to this compound have been extensively studied, with various methods developed to construct its complex architecture. For instance, one successful synthetic route involved a diastereoselective aldol addition followed by several key reactions, including cross metathesis and conjugate reduction, to introduce critical functional groups into the molecule .

Key Synthetic Approaches

Cytotoxic Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. Its mechanism of action involves the inhibition of key signaling pathways associated with cell proliferation and survival. Notably, studies have shown that this compound inhibits IL-1/NF-κB-mediated IL-8 gene expression, which is crucial in inflammatory responses and tumor growth .

Anti-inflammatory Properties

The compound has been identified as a potent inhibitor of IL-8 production, which is implicated in various inflammatory diseases. By suppressing IL-8 transcription, this compound may play a role in mitigating inflammation and potentially reducing tumor progression associated with chronic inflammatory conditions .

Case Study 1: Inhibition of IL-8 Production

In a study focused on inflammatory diseases, this compound was tested using an IL-1-inducible cell-based screening assay. The results indicated that this compound effectively reduced IL-8 production in HeLa S3 cells, demonstrating its potential as an anti-inflammatory agent .

Case Study 2: Cytotoxicity Against Cancer Cell Lines

Research evaluating the cytotoxic effects of this compound on various cancer cell lines revealed IC50 values indicating strong antiproliferative activity. The compound's ability to induce apoptosis in cancer cells highlights its potential as a therapeutic agent in oncology .

化学反应分析

Spiroacetal Core Construction

-

Aldol Coupling : A boron-mediated aldol reaction between ketone 10 and aldehyde 11 formed the C22–C23 bond with 1,7-stereoinduction, yielding a stereotetrad intermediate 9 .

-

Spiroacetalization : Treatment of linear precursor 9 with camphorsulfonic acid (CSA) in methanol induced cyclization, generating the spiroacetal core 13 .

| Reaction Step | Reagents/Conditions | Outcome | Yield |

|---|---|---|---|

| Aldol Coupling | Boron-mediated, THF, −78°C to 20°C | Stereotetrad 9 | 75% |

| Spiroacetalization | CSA, MeOH, 20°C | Spiroacetal 13 | 85% |

Side-Chain Elaboration

-

Stork–Wittig Olefination : Aldehyde 15 reacted with (Ph₃PCH₂I)⁺I⁻ under NaHMDS/HMPA conditions to install the C1–C5 (Z)-vinyl iodide 17 .

-

Double Stille Cross-Coupling : Sequential couplings of stannane 8 with (Z)-vinyl iodides 5 and 7 (Pd₂(dba)₃/Ph₃As) assembled the pentaene side chain (4Z,6E,8Z,10E,12Z) .

| Reaction | Catalysts/Reagents | Key Feature | Yield |

|---|---|---|---|

| Stille Coupling (C11–C12) | Pd₂(dba)₃, Ph₃As, DMF/THF | Triene linker 8 | 59% |

| Stille Coupling (C5–C6) | Pd₂(dba)₃, Ph₃As, DMF/THF | Pentaene 4 | 60% |

Degradation and Stereochemical Confirmation

Controlled degradation of natural this compound yielded fragment 3 , enabling X-ray crystallography to confirm the (S)-configuration at C3 . Synthetic spirangien diene (+)-3 matched natural degradation products, validating the absolute configuration .

| Degradation Product | Method | Configuration Assigned |

|---|---|---|

| Fragment 3 | X-ray crystallography | C3: (S) |

Derivatization and Stability

-

Methyl Ester Hydrolysis : this compound methyl ester 4 was hydrolyzed with KOH in aqueous EtOH to yield (−)-spirangien A (85%), though the free acid showed instability due to pentaene isomerization .

| Derivative | Conditions | Stability |

|---|---|---|

| Methyl Ester 4 | Storage in MeOH at −20°C | Stable for months |

| Free Acid 1 | Ambient light/acidic pH | Rapid degradation |

Cross Metathesis and Mn-Catalyzed Reactions

A formal synthesis utilized:

-

Cross Metathesis : Enone 6 and alkene 7 formed E-enone 4 (Grubbs catalyst, 92% yield) .

-

Mn-Catalyzed Conjugate Reduction : Introduced the C20 hydroxyl group via α-oxidation .

Comparative Analysis of Strategies

| Approach | Key Reactions | Yield | Advantage |

|---|---|---|---|

| Paterson (2008) | Aldol/Stille couplings | 2.0% | Configurational certainty |

| Kalesse (2013) | Cross metathesis/Mn catalysis | 5.5% | Late-stage hydroxylation |

Reaction Challenges and Solutions

-

Pentaene Instability : Strict light exclusion and base-washed amber glassware prevented isomerization .

-

Stereochemical Control : 1,3-Asymmetric induction in aldol reactions ensured correct configurations at C15–C18 and C25–C28 .

This synthesis framework enables structure-activity studies and analogs with improved stability .

常见问题

Basic Research Questions

Q. What are the key structural features of Spirangien A, and how do they influence its synthetic challenges?

this compound contains a bis-spiroketal core and a conjugated diene side chain, which impose significant stereochemical and regiochemical challenges during synthesis. Researchers must prioritize strategies for controlling spiroketalization and stereoselective aldol reactions to avoid undesired epimerization. The Evans-Saksena reduction and Myers’ alkylation are critical for constructing the tetracyclic framework .

Q. Which spectroscopic methods are most reliable for characterizing this compound’s stereochemistry?

High-resolution NMR (1H, 13C, and 2D NOESY) is essential for confirming spiroketal configurations and diene geometry. X-ray crystallography of key intermediates, such as the aldol-derived fragments, provides definitive stereochemical assignments. Mass spectrometry (HRMS) validates molecular integrity post-synthesis .

Q. How can researchers optimize the aldol reaction step in this compound synthesis to improve yield and selectivity?

The 1,4-syn-aldol reaction using dicyclohexylboron chloride and methylacrylaldehyde achieves high stereocontrol (dr >10:1). Solvent choice (e.g., CH2Cl2 at −78°C) and slow addition of substrates minimize side reactions. Yield improvements (up to 85%) require rigorous exclusion of moisture and precise stoichiometry of boron reagents .

Advanced Research Questions

Q. What experimental design considerations address contradictions in spiroketal stability across synthesis routes?

Discrepancies in spiroketal stability arise from competing acid-catalyzed equilibria. Researchers should compare kinetic vs. thermodynamic control by varying reaction temperatures and acid catalysts (e.g., PPTS vs. CSA). Monitoring via in-situ IR spectroscopy helps identify transient intermediates, guiding pathway optimization .

Q. How do copper-catalyzed coupling reactions impact enantiomeric excess in this compound’s late-stage synthesis?

Copper-mediated Stille couplings between vinyl-iodide and bis-vinyl stannane intermediates risk racemization at C-23. Using chiral ligands (e.g., Josiphos) and low-temperature conditions (−20°C) preserves enantiomeric excess (>95%). Kinetic studies (HPLC tracking) are recommended to validate stereochemical fidelity .

Q. What statistical approaches resolve data variability in 9-BBN hydrogenation efficiency for diene installation?

Multivariate analysis (e.g., DOE) identifies critical factors affecting 9-BBN selectivity, such as substrate concentration and reaction time. Replicates (n ≥ 3) under controlled conditions reduce variability. Normalizing yields against internal standards (e.g., dioxane) improves data reproducibility .

Q. How can computational modeling predict competing pathways during spirocyclization?

Density functional theory (DFT) calculations model transition states to compare spirocyclization pathways (e.g., chair vs. boat conformations). Solvent effects are simulated using COSMO-RS, while kinetic parameters (ΔG‡) guide catalyst selection. Experimental validation via deuterium-labeling confirms predicted mechanisms .

Q. Methodological Guidelines

- Data Reproducibility : Document reaction parameters (e.g., reagent purity, moisture levels) meticulously. Use standardized protocols for NMR calibration and chromatographic conditions .

- Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate conflicting results. Cross-reference synthetic intermediates with literature via SciFinder or Reaxys .

- Ethical Compliance : Adhere to Open Access mandates (CC-BY-SA 3.0) for data sharing. Cite primary sources (e.g., Chem. Asian J. 2009) and avoid non-peer-reviewed platforms like BenchChem .

属性

分子式 |

C41H66O9 |

|---|---|

分子量 |

703 g/mol |

IUPAC 名称 |

(3S,4Z,6E,8Z,10E,12Z,14S,15S,16S)-15-hydroxy-16-[(2R,3R,4R,6R,8S,9S,11S)-11-hydroxy-2-[(E,2R,3S,4S)-3-hydroxy-4,6-dimethyloct-6-en-2-yl]-4-methoxy-3,9-dimethyl-1,7-dioxaspiro[5.5]undecan-8-yl]-3-methoxy-14-methylheptadeca-4,6,8,10,12-pentaenoic acid |

InChI |

InChI=1S/C41H66O9/c1-11-26(2)22-28(4)38(46)32(8)40-30(6)34(48-10)25-41(50-40)35(42)23-29(5)39(49-41)31(7)37(45)27(3)20-18-16-14-12-13-15-17-19-21-33(47-9)24-36(43)44/h11-21,27-35,37-40,42,45-46H,22-25H2,1-10H3,(H,43,44)/b13-12-,16-14+,17-15+,20-18-,21-19-,26-11+/t27-,28-,29-,30+,31-,32+,33+,34+,35-,37-,38-,39-,40-,41+/m0/s1 |

InChI 键 |

AFMLAWKHRYYCHM-OBHRLJRBSA-N |

手性 SMILES |

C/C=C(\C)/C[C@H](C)[C@@H]([C@@H](C)[C@@H]1[C@@H]([C@@H](C[C@@]2(O1)[C@H](C[C@@H]([C@H](O2)[C@@H](C)[C@H]([C@@H](C)/C=C\C=C\C=C/C=C/C=C\[C@H](CC(=O)O)OC)O)C)O)OC)C)O |

规范 SMILES |

CC=C(C)CC(C)C(C(C)C1C(C(CC2(O1)C(CC(C(O2)C(C)C(C(C)C=CC=CC=CC=CC=CC(CC(=O)O)OC)O)C)O)OC)C)O |

同义词 |

spirangien A |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。